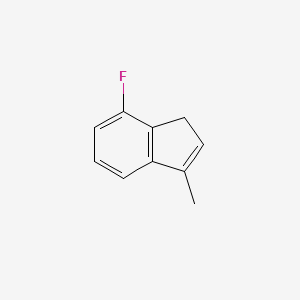

7-Fluoro-3-methyl-1H-indene

Descripción

7-Fluoro-3-methyl-1H-indene is a substituted indene derivative featuring a bicyclic structure comprising a benzene ring fused to a cyclopentene moiety. The fluorine atom at position 7 and the methyl group at position 3 introduce distinct electronic and steric effects, influencing its physicochemical and biological properties. While direct data on this specific compound are absent in the provided evidence, inferences can be drawn from structurally analogous indene and indole derivatives. For instance, 6-Formyl-5-isopropyl-3-hydroxymethyl-7-methyl-1H-indene (FIHMI) demonstrates potent antioxidant activity by mitigating oxidative stress in photoreceptor cells . This suggests that substituent positioning and functional groups on the indene core significantly modulate bioactivity.

Propiedades

Número CAS |

197851-11-9 |

|---|---|

Fórmula molecular |

C10H9F |

Peso molecular |

148.18 |

Nombre IUPAC |

7-fluoro-3-methyl-1H-indene |

InChI |

InChI=1S/C10H9F/c1-7-5-6-9-8(7)3-2-4-10(9)11/h2-5H,6H2,1H3 |

Clave InChI |

JHAQZUGALXMNBE-UHFFFAOYSA-N |

SMILES |

CC1=CCC2=C1C=CC=C2F |

Sinónimos |

1H-Indene,7-fluoro-3-methyl-(9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 7-Fluoro-3-methyl-1H-indene and related compounds:

Substituent Effects on Physicochemical Properties

- Fluorine vs. For example, 7-Fluoro-3-isobutyl-1H-indole (191.24 g/mol) may exhibit greater membrane permeability than its chloro analog (7-Chloro-3-methyl-1H-indole-2-carboxylic acid, 195.61 g/mol) due to reduced steric hindrance .

- Methyl vs.

- Nitro and Formyl Groups : The nitro group in 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene () is strongly electron-withdrawing, likely increasing reactivity in substitution reactions. Conversely, FIHMI’s formyl and hydroxymethyl groups () contribute to its polarity and antioxidant efficacy .

Research Findings and Limitations

While direct studies on this compound are lacking, data from analogous compounds underscore the importance of substituent chemistry. Key limitations include:

- Data Gaps : Molecular weight, melting points, and spectroscopic data for this compound are unavailable, necessitating experimental characterization.

- Structural Variants: Indene and indole cores differ in aromaticity and ring strain, complicating direct comparisons. Indenes’ non-aromatic cyclopentene ring may confer distinct reactivity compared to indoles’ aromatic pyrrole moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.